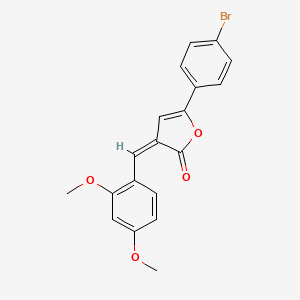
5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone, also known as bromophenacyl bromide, is a chemical compound that has been widely used in scientific research. It is a reactive and selective reagent that is commonly used to label and modify proteins, peptides, and other biomolecules.
Mechanism of Action
Bromophenacyl bromide is a reactive reagent that can react with nucleophiles such as amino groups on proteins and peptides. The reaction involves the formation of a covalent bond between the target molecule and the 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel group. This covalent bond can be reversed by treatment with reducing agents such as dithiothreitol (DTT), which can cleave the bond and regenerate the original amino group.
Biochemical and Physiological Effects:
Bromophenacyl bromide is a potent reagent that can modify proteins and peptides in a selective and irreversible manner. The modification can affect the biochemical and physiological properties of the target molecule, such as its stability, activity, and interaction with other molecules. The modification can also affect the function of the target molecule in vivo, which can provide valuable information about the role of the molecule in biological processes.
Advantages and Limitations for Lab Experiments
Bromophenacyl bromide has several advantages as a labeling and modifying reagent. It is selective and reactive, which allows for specific labeling and modification of target molecules. It is also relatively easy to synthesize and use in a laboratory setting. However, 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide has some limitations as well. It can be toxic and hazardous, which requires careful handling and disposal. It can also modify multiple amino groups on a target molecule, which can complicate the interpretation of the results.
Future Directions
Bromophenacyl bromide has been widely used in scientific research, but there are still many potential applications and future directions for this reagent. Some possible future directions include the development of new labeling and modifying reagents that are more selective and less toxic than 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide. Another direction is the use of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide in combination with other reagents and techniques, such as mass spectrometry and fluorescence microscopy, to provide more detailed information about protein structure and function. Finally, the use of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide in vivo could provide valuable information about the role of modified proteins and peptides in biological processes.
Synthesis Methods
Bromophenacyl bromide can be synthesized by reacting 4-bromobenzoyl chloride with 2,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with phosphorus oxychloride to yield the final product. The synthesis of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Bromophenacyl bromide has been widely used in scientific research as a labeling and modifying reagent. It can be used to selectively label proteins and peptides by reacting with amino groups on the target molecule. The labeled molecule can then be detected and quantified using various analytical techniques such as mass spectrometry and fluorescence spectroscopy. Bromophenacyl bromide can also be used to crosslink proteins and peptides, which can provide valuable information about protein-protein interactions and protein structure.
Properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-16-8-5-13(17(11-16)23-2)9-14-10-18(24-19(14)21)12-3-6-15(20)7-4-12/h3-11H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTHYMFIQBUFAQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
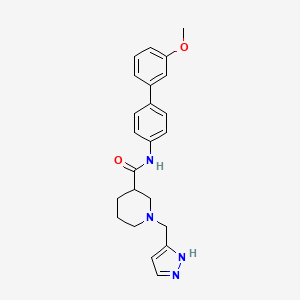
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(4-pyridinyl)acrylamide](/img/structure/B6002157.png)
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)
![7-(2,3-dimethoxybenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002182.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B6002185.png)
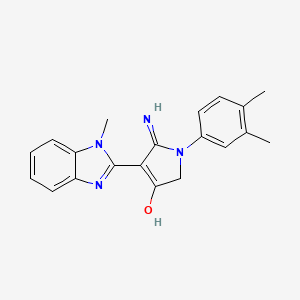
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6002206.png)
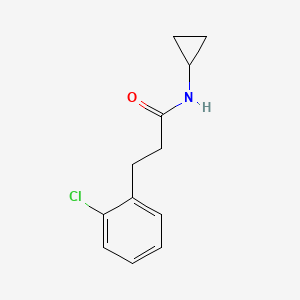
![methyl (2S)-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002227.png)
![5-{1-[3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6002258.png)
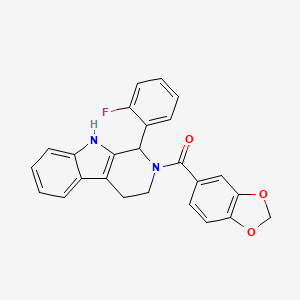
![4-methoxy-N-({1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6002272.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6002279.png)
![2-(cyclobutylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6002290.png)
